3,4-Dihydroxy-2-nitrobenzyl alcohol
CAS No.:
Cat. No.: VC13683342
Molecular Formula: C7H7NO5
Molecular Weight: 185.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7NO5 |
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Molecular Weight | 185.13 g/mol |
IUPAC Name | 4-(hydroxymethyl)-3-nitrobenzene-1,2-diol |
Standard InChI | InChI=1S/C7H7NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-2,9-11H,3H2 |
Standard InChI Key | OLAYODWDHPTDGW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O |
Canonical SMILES | C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name is 4-(hydroxymethyl)-3-nitrobenzene-1,2-diol (CID 24721677) . Key identifiers include:
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Molecular Formula: C₇H₇NO₅
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SMILES: OCC1=C(C(=C(C=C1)O)O)N+[O-]
Structural Features
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Aromatic Core: A benzene ring with hydroxyl (-OH) groups at positions 3 and 4, a nitro (-NO₂) group at position 2, and a hydroxymethyl (-CH₂OH) group at position 4 .
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Tautomerism: The nitro and hydroxyl groups enable keto-enol tautomerism, influencing reactivity .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 185.13 g/mol | |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
LogP (Octanol-Water) | Estimated 1.24 (analogous) | |
Solubility | Soluble in polar solvents |
Synthesis and Chemical Reactivity
Synthetic Pathways
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Reduction of Aldehyde Precursor: 3,4-Dihydroxy-2-nitrobenzaldehyde (CID 14845047) is reduced using sodium borohydride (NaBH₄) to yield the alcohol .
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Nitration of Protocatechuic Alcohol: Direct nitration of 3,4-dihydroxybenzyl alcohol (CID 100733) under controlled conditions introduces the nitro group .
Stability and Degradation
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Photochemical Reactivity: Nitrobenzyl alcohols undergo photolysis to form intermediates like aci-nitro tautomers and cyclic isoxazolols, as observed in analogous compounds .
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Oxidative Conversion: In the presence of xanthine oxidase (XO), nitro groups interact with molybdenum centers, leading to slow oxidation to carboxylic acids .
Pharmacological and Biochemical Applications
Enzyme Inhibition
Toxicity Profile
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In Vivo Safety: Analogous compounds (e.g., DHNB) show low acute toxicity in mice (LD₅₀ > 500 mg/kg), with no fur loss or mortality .
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Environmental Hazard: Classified as WGK 1 (low water hazard) .
Environmental and Atmospheric Relevance
Secondary Organic Aerosol (SOA) Formation
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Photooxidation Product: Generated during benzyl alcohol oxidation in the presence of NOₓ, contributing to SOA mass (1.7–8.1% yield) .
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Gas-Particle Partitioning: Detected in both phases, indicating semivolatile behavior .
Table 2: Atmospheric Reaction Pathways
Process | Key Products | Significance |
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Benzyl Alcohol Oxidation | 3,4-Dihydroxy-2-nitrobenzyl alcohol | SOA component |
NOₓ Interaction | Nitroaromatic aerosols | Air quality impact |
Industrial and Research Applications
Chemical Intermediate
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Pharmaceutical Synthesis: Serves as a precursor for antibiotics and anti-inflammatory agents .
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Reference Standard: Used in HPLC and mass spectrometry for quantifying nitroaromatics in environmental samples .
Challenges in Utilization
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